[3-(Propan-2-yl)oxetan-3-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-yloxetan-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3-8)4-9-5-7/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUFFUZPAMYTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Oxetane Scaffolds and Derivatives
Established Approaches for Oxetane (B1205548) Ring Construction
The synthesis of oxetanes, including 3,3-disubstituted variants, relies on several foundational reactions that facilitate the formation of the four-membered ring. These methods have been refined over time to improve yields and accommodate a wider range of functional groups.
Intramolecular Williamson Etherification
The intramolecular Williamson etherification is a classic and widely employed method for the synthesis of cyclic ethers, including oxetanes. beilstein-journals.orgnih.gov This approach involves a nucleophilic substitution reaction where an alkoxide displaces a leaving group within the same molecule, leading to ring closure. For the synthesis of 3,3-disubstituted oxetanes, a common strategy begins with a 1,3-diol precursor. acs.org
A general synthetic route to a 3-alkyl-3-(hydroxymethyl)oxetane, such as [3-(Propan-2-yl)oxetan-3-yl]methanol, via this method would typically involve the following steps:
Starting Material: The synthesis often commences with a substituted dimethyl malonate.
Functional Group Manipulation: One of the ester groups is converted into a protected hydroxymethyl group.
Reduction: Both ester groups are then reduced to form a 1,3-diol.
Activation: The primary alcohol is selectively activated, often by conversion to a tosylate or mesylate, which serves as a good leaving group.
Cyclization: In the presence of a base, the remaining hydroxyl group is deprotonated to form an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to form the oxetane ring.
Deprotection: The protecting group on the second hydroxymethyl group is removed to yield the final product.
Yields for the crucial base-mediated cyclization step are generally reported to be in the range of 59% to 87%, with the success of the reaction being substrate-dependent. acs.org A significant competing side reaction can be the Grob fragmentation, which is entropically favored and can lead to the formation of an aldehyde and an alkene instead of the desired oxetane. beilstein-journals.org
| Step | Description | Typical Reagents | Key Considerations |
|---|---|---|---|
| 1 | Preparation of 1,3-diol | Substituted malonic ester, reducing agents (e.g., LiAlH₄) | Requires a precursor with the desired C3-substituents. |
| 2 | Selective Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) | Selective activation of one of the hydroxyl groups is crucial. |
| 3 | Cyclization | Strong base (e.g., NaH, KOtBu) | Reaction conditions must be optimized to favor cyclization over fragmentation. beilstein-journals.org |
Photochemical [2+2] Cycloadditions (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. bohrium.comnumberanalytics.com It involves the [2+2] cycloaddition of a carbonyl compound in an excited state with an alkene in its ground state. nih.gov This reaction is highly versatile and has been successfully used to prepare a wide array of oxetane derivatives, including those with significant steric bulk at the 3-position. acs.org
The mechanism proceeds through the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate. numberanalytics.com Subsequent intersystem crossing to a singlet biradical is followed by cyclization to yield the oxetane ring. numberanalytics.com
While this method is atom-economical, its application to the synthesis of 3,3-dialkyl-substituted oxetanes like this compound requires careful selection of the starting alkene and carbonyl compound to achieve the desired substitution pattern. For instance, the reaction of a ketone with an appropriately substituted alkene could potentially yield the target structure. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are key considerations and are influenced by the electronic and steric properties of the reactants. nih.gov Although highly substituted oxetanes can be formed, the reaction conditions involving UV light may not be compatible with all functional groups. rsc.org
Epoxide Ring Expansion Strategies
Another effective strategy for the synthesis of oxetanes is the ring expansion of epoxides. beilstein-journals.org This method is particularly useful as it leverages the availability of a wide range of chiral epoxides, allowing for the stereocontrolled synthesis of oxetanes. A common approach involves the use of sulfur-stabilized carbanions, such as dimethylsulfoxonium methylide. illinois.edu
The reaction is believed to proceed via the nucleophilic attack of the ylide on one of the carbon atoms of the epoxide, leading to ring opening and the formation of a γ-alkoxy sulfonium (B1226848) ylide intermediate. This intermediate then undergoes an intramolecular displacement reaction, with the alkoxide attacking the carbon bearing the sulfonium group, to form the four-membered oxetane ring and release dimethyl sulfoxide. This method has been shown to proceed with retention of enantiomeric purity when starting with enantioenriched epoxides. researchgate.net
This strategy is advantageous as it often proceeds under mild conditions. However, the tolerance of sensitive electrophilic functional groups can be a limitation. rsc.org
Intramolecular Carbon-Carbon Bond Forming Cyclizations
While C-O bond formation is the most common strategy for constructing the oxetane ring, methods involving intramolecular C-C bond formation have also been developed. These approaches offer alternative disconnections for the synthesis of complex oxetane structures.
One notable example is a rhodium-catalyzed reaction sequence involving an O-H insertion followed by a C-C bond-forming cyclization. This method has been used to prepare a variety of di-, tri-, and tetrasubstituted oxetanes. rsc.org The process typically starts with a diazo compound and a β-bromohydrin. The rhodium catalyst facilitates the formation of a rhodium carbene, which then undergoes O-H insertion with the alcohol. The resulting intermediate can then undergo a base-mediated intramolecular C-C bond formation to close the oxetane ring. This approach has proven to be versatile, allowing for the synthesis of oxetanes with a range of substituents, including esters, amides, nitriles, and aryl groups. rsc.org
Oxidative C-H Bond Functionalization for Cyclization
Modern synthetic methods have introduced more direct and efficient ways to construct molecular complexity. Oxidative C-H bond functionalization represents a powerful tool in this regard and has been applied to the synthesis of oxetanes. This strategy avoids the need for pre-functionalized starting materials, which can shorten synthetic sequences. researchgate.net
A recently developed methodology allows for the direct conversion of unactivated sp³ alcohols into oxetanes. acs.org The reaction is initiated by a hydrogen atom transfer (HAT) from the alcohol, generating a nucleophilic radical. This radical then adds to a suitable alkene, which is designed to act as a radical acceptor and also contains a leaving group. The subsequent intramolecular SN2 reaction, promoted by a base, leads to the formation of the oxetane ring. researchgate.netacs.org This approach is notable for its mild reaction conditions and its applicability to the late-stage functionalization of complex molecules. acs.org
Transition Metal-Catalyzed Formal [2+2] Cycloadditions
In addition to photochemical [2+2] cycloadditions, transition metal-catalyzed formal [2+2] cycloadditions provide another route to oxetane synthesis. magtech.com.cn These reactions typically involve the stepwise formation of two new bonds between an alkene and a carbonyl group, mediated by a transition metal catalyst.
Various transition metal complexes, including those based on cobalt, nickel, ruthenium, and rhodium, have been shown to catalyze [2+2] cycloadditions between alkenes and alkynes to form cyclobutenes, and analogous reactions with carbonyls can lead to oxetanes. benthamscience.comresearchgate.net These reactions offer an alternative to the light-induced Paternò-Büchi reaction and can sometimes provide different selectivity profiles. The development of asymmetric versions of these reactions also allows for the enantioselective synthesis of chiral oxetanes.
| Methodology | Key Transformation | Common Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Williamson Etherification | C-O bond formation via SN2 | 1,3-diol precursor, tosyl chloride, strong base (e.g., NaH) | Well-established, versatile for various substitutions. beilstein-journals.org | Requires multi-step precursor synthesis, potential for side reactions. beilstein-journals.org |
| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition | Carbonyl, alkene, UV light | Atom-economical, good for highly substituted oxetanes. numberanalytics.com | Requires photochemical setup, potential for low quantum yields, selectivity can be an issue. bohrium.com |
| Epoxide Ring Expansion | Nucleophilic ring opening and re-closure | Epoxide, sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) | Mild conditions, stereospecific from chiral epoxides. illinois.edu | Limited tolerance for sensitive electrophilic groups. rsc.org |
| Intramolecular C-C Bond Cyclization | C-C bond formation | Diazo compound, β-bromohydrin, Rh catalyst, base | Access to diverse functionalized oxetanes. rsc.org | Requires specialized starting materials (diazo compounds). |
| Oxidative C-H Functionalization | C-H activation and cyclization | Alcohol, alkene with leaving group, photocatalyst, base | Direct, avoids pre-functionalization, mild conditions. acs.org | Newer method, substrate scope may be evolving. |
| Transition Metal-Catalyzed [2+2] | Formal [2+2] cycloaddition | Alkene, carbonyl, transition metal catalyst (e.g., Co, Ni, Ru) | Avoids UV light, potential for asymmetric catalysis. benthamscience.com | Catalyst development is ongoing, can be substrate-specific. |
Stereoselective Synthesis of Oxetane Derivatives
The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. The synthesis of chiral oxetanes, including derivatives like this compound, can be approached through various stereoselective methods.
Enantioselective Approaches for Chiral Oxetanes
The asymmetric synthesis of chiral oxetanes often involves the use of chiral catalysts or starting materials derived from the chiral pool. One established method involves the enantioselective reduction of β-halo ketones, followed by a base-promoted Williamson etherification to form the oxetane ring. acs.org For instance, a chiral reducing catalyst, generated in situ from lithium borohydride (B1222165) and a chiral ligand, can achieve enantiomeric excesses ranging from 79–89%. acs.org
Another powerful strategy is the catalytic asymmetric synthesis from ketones using sulfur ylides, which can generate 2,2-disubstituted oxetanes in a one-pot sequential addition. acs.org Furthermore, iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides has emerged as a method for the anti-diastereo- and enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov Desymmetrization of meso-oxetanes using a chiral Brønsted acid catalyst also presents an efficient route to chiral products with excellent enantioselectivities. nsf.gov
Formal [2+2] cycloadditions under Lewis acid catalysis represent another key approach. For example, a chiral Cu(II) complex can catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate to produce polysubstituted oxetanes with high yields, diastereoselectivities, and enantioselectivities. nih.govbeilstein-journals.org The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be rendered enantioselective using chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, to deliver oxetane products in excellent enantiomeric excess. nih.govbeilstein-journals.org
| Enantioselective Method | Catalyst/Reagent | Substrates | Key Features |
|---|---|---|---|
| Reduction & Cyclization | Chiral reducing catalyst (e.g., from LiBH₄ + chiral ligand) | β-halo ketones | Achieves 79-89% ee acs.org |
| Asymmetric C-C Coupling | Iridium catalyst | Primary alcohols, vinyl epoxides | Forms all-carbon quaternary stereocenters nih.gov |
| Formal [2+2] Cycloaddition | Chiral Cu(II) complex | Silyl enol ethers, trifluoropyruvate | High yields, cis/trans ratios, and enantioselectivities nih.govbeilstein-journals.org |
| Paternò–Büchi Reaction | Chiral Iridium photocatalyst | Quinolones, ketoesters | Excellent enantiomeric excess nih.govbeilstein-journals.org |
| Desymmetrization | Chiral Brønsted acid | meso-Oxetanes with internal nucleophiles | Generates all-carbon quaternary stereocenters nsf.gov |
Diastereoselective Control in Oxetane Synthesis
Diastereoselective synthesis of oxetanes is crucial when multiple stereocenters are being formed. Many synthetic strategies offer high levels of diastereocontrol. For example, an iodine-mediated conversion of Michael adducts of malonates with enones can produce oxetanes with high diastereoselectivity, with the solvent playing a critical role; the use of water in an open-air system favors oxetane formation. acs.org
Photochemical reactions, such as the Paternò–Büchi reaction, can also exhibit high diastereoselectivity. The irradiation of aromatic aldehydes and silyl enol ethers, for instance, yields 3-(silyloxy)oxetanes with significant diastereocontrol. organic-chemistry.org Similarly, intramolecular C-C bond-forming Michael additions have been developed for the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes. rsc.org
Late-stage functionalization of complex alcohols using visible light photocatalysis to generate an alkoxy radical, followed by 1,5-hydrogen atom transfer (HAT) and subsequent cyclization, can also proceed with high diastereoselectivity, as demonstrated in the synthesis of complex steroid derivatives. nih.gov
| Diastereoselective Method | Reagents | Substrates | Key Features |
|---|---|---|---|
| Oxidative Cyclization | Iodosobenzene (PhIO), Tetrabutylammonium iodide (Bu₄NI) | Michael adducts of malonates | Solvent-controlled selectivity for oxetanes vs. cyclopropanes acs.org |
| Paternò–Büchi Reaction | UV light | Aromatic aldehydes, silyl enol ethers | High diastereoselectivity organic-chemistry.org |
| Intramolecular Michael Addition | Strong base (e.g., LDA) | Vinylogous urethane (B1682113) derivatives | Forms 2,3,3,4-tetrasubstituted oxetanes stereoselectively rsc.org |
| Photocatalytic C-H Functionalization | Visible light photocatalyst | Complex alcohols | High diastereoselectivity in late-stage functionalization nih.gov |
Green Chemistry Principles in Oxetane Synthesis
The application of green chemistry principles to synthetic processes is of paramount importance for environmental sustainability. ontosight.ai The synthesis of oxetanes is no exception, with research focusing on the use of greener solvents, catalyst-free conditions, and alternative energy sources. researchgate.net
Application of Green Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often being replaced by greener alternatives. whiterose.ac.uk Solvents derived from renewable resources, such as 2-MeTHF (derived from corncobs) and cyclopentyl methyl ether (CPME), offer more environmentally friendly options compared to traditional ether solvents like THF or 1,4-dioxane. sigmaaldrich.com Bio-based ethanol (B145695) is another green solvent that aligns with principles of using renewable feedstocks. sigmaaldrich.com
In some oxetane syntheses, the solvent choice can dramatically influence the reaction outcome. As mentioned, in the oxidative cyclization of Michael adducts, conducting the reaction in water under open-air conditions selectively produces the oxetane product over the cyclopropane (B1198618) alternative. acs.org This highlights water's potential not just as a green solvent, but also as a reaction-directing medium.
Catalyst-Free and Environmentally Benign Reaction Conditions
Developing synthetic methods that avoid heavy metal catalysts or harsh reagents is a key goal of green chemistry. While many oxetane syntheses rely on catalysis, some catalyst-free methods have been developed. For example, a catalyst-free, one-pot, three-component protocol has been developed for certain heterocyclic systems under microwave irradiation, suggesting potential for similar catalyst-free approaches in oxetane synthesis. nih.gov Gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols can proceed under "open flask" conditions without the exclusion of moisture or air, simplifying the procedure and reducing the need for inert atmospheres. nih.gov Furthermore, the development of protocols that utilize visible light photocatalysis aligns with green principles by using a renewable energy source under mild conditions. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can dramatically reduce reaction times, improve yields, and sometimes enable reactions under solvent-free conditions. nih.gov The efficient heat transfer through dielectric heating allows for rapid optimization of reaction conditions. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including polymers containing oxetane rings. For instance, the synthesis of poly(3,3ʹ-bisazidomethyl oxetane) (PBAMO) was achieved using microwave assistance, which significantly shortened the reaction time from hours to one hour and improved the safety of the process. tandfonline.com The application of microwave heating in multicomponent reactions to form oxazine (B8389632) derivatives has also been shown to reduce solvent use and simplify work-up procedures. arkat-usa.org These examples demonstrate the considerable potential of microwave technology for the efficient and greener synthesis of oxetane derivatives.
| Green Chemistry Approach | Methodology | Advantages | Example Application |
|---|---|---|---|
| Green Solvents | Use of water, bio-based solvents (2-MeTHF, CPME) | Reduced toxicity, renewable feedstocks, lower environmental impact sigmaaldrich.comsigmaaldrich.com | Solvent-controlled oxidative cyclization to form oxetanes in water acs.org |
| Benign Conditions | Catalyst-free reactions, "open flask" procedures | Simplified protocols, reduced metal waste, improved safety nih.govnih.gov | Gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols nih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation for heating | Drastically reduced reaction times, improved yields, enhanced safety tandfonline.comarkat-usa.org | Synthesis of poly(3,3ʹ-bisazidomethyl oxetane) tandfonline.com |
Mechanochemical Approaches (e.g., Ball Milling)
Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball milling to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. nih.govbirmingham.ac.uk This approach often circumvents the need for bulk solvents, which are the primary source of waste in traditional chemical synthesis. nih.gov By performing reactions under solvent-free or liquid-assisted grinding conditions, mechanochemistry can lead to faster reaction rates, different product outcomes, and access to compounds that are difficult to synthesize from solution due to poor solubility of reactants. nih.govresearchgate.net
In a typical laboratory-scale ball mill, reactants are placed in a grinding jar with steel, zirconia, or tungsten carbide balls. retsch.com The high-energy impact and friction generated during milling provide the activation energy for the chemical transformation. retsch.com This technique has been successfully applied to a wide range of syntheses, including multicomponent reactions for complex heterocycles, the formation of macrocycles, and the synthesis of polymers. nih.govbeilstein-journals.org For instance, multicomponent reactions like the Strecker and Biginelli reactions have been efficiently carried out using ball milling. nih.gov
While mechanochemistry has proven versatile, its specific application to the de novo construction of 3,3-disubstituted oxetane rings is not yet widely documented. The synthesis of strained four-membered rings like oxetanes typically relies on intramolecular cyclization methods, such as the Williamson etherification. acs.orgbeilstein-journals.org However, the principles of mechanochemistry suggest its potential utility in this area, possibly by facilitating cyclization reactions in the solid state, thereby offering a greener alternative to conventional solution-phase methods.
Functionalization and Derivatization of Oxetane Cores
The 3,3-disubstituted oxetane core is noted for its relative stability compared to other substitution patterns, a feature attributed to the steric shielding of the C–O bonds by the substituents at the C3 position. nih.gov This stability allows for a wide range of chemical transformations on functional groups attached to the ring, without compromising the integrity of the oxetane scaffold. chemrxiv.org The hydroxymethyl group of this compound serves as a versatile handle for such derivatizations.
Transformations of the Hydroxymethyl Group (e.g., Oxidation to Aldehydes or Carboxylic Acids, Etherification, Mesylation)
The primary alcohol of 3-hydroxymethyl-3-substituted oxetanes can be readily transformed into other key functional groups.
Oxidation: The oxidation of the hydroxymethyl group to an aldehyde can be efficiently achieved using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). acs.orgchemrxiv.org For alkyl-substituted oxetanes, chromium(VI)-based reagents have been shown to work well. chemrxiv.org Further oxidation to a carboxylic acid is also possible. While radical pathways using TEMPO with phenyliodine diacetate (PIDA) can be effective, they are sometimes substrate-specific and may lead to partial decomposition. chemrxiv.org A classic method using potassium permanganate (B83412) (KMnO4) has also been employed for this transformation. connectjournals.com
Etherification: Ethers can be synthesized from the hydroxymethyl group via the Williamson etherification. chemrxiv.org This reaction typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by alkylation with an alkyl halide. chemrxiv.org
Mesylation: The hydroxyl group can be converted into an excellent leaving group through mesylation. This reaction proceeds smoothly using methanesulfonyl chloride (MsCl) and a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2) at low temperatures. chemrxiv.org The resulting mesylate is a key intermediate for subsequent nucleophilic substitution reactions. chemrxiv.org
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Oxidation to Aldehyde | Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) | 3-Formyloxetane derivative | acs.orgchemrxiv.org |
| Oxidation to Carboxylic Acid | TEMPO, PIDA; or KMnO4, aq. NaOH, Dioxane | Oxetane-3-carboxylic acid derivative | chemrxiv.orgconnectjournals.com |
| Etherification | 1. NaH or t-BuOK 2. Alkyl halide (R-X) 0 to 80 °C | 3-(Alkoxymethyl)oxetane derivative | chemrxiv.org |
| Mesylation | MsCl, Et3N, CH2Cl2, 0 °C | 3-(Mesyloxymethyl)oxetane derivative | chemrxiv.org |
Nucleophilic Additions to Substituted Oxetanes
The term "nucleophilic addition" in the context of oxetanes typically refers to nucleophilic ring-opening reactions. connectjournals.comresearchgate.net The oxetane ring, while more stable than an epoxide, is still susceptible to cleavage due to its inherent ring strain of approximately 25.5 kcal/mol. nih.govresearchgate.net However, these reactions often require activation of the oxetane oxygen by a Brønsted or Lewis acid, particularly for less potent nucleophiles. researchgate.netmagtech.com.cn
The regioselectivity of the ring-opening is governed by both steric and electronic effects. magtech.com.cn Strong nucleophiles generally attack the less sterically hindered carbon adjacent to the oxygen in an SN2-type reaction. magtech.com.cn In the case of 3,3-disubstituted oxetanes, such as this compound, the substituents at the C3 position provide significant steric hindrance, which blocks the trajectory of an incoming nucleophile towards the C2 and C4 carbons. nih.gov This steric protection contributes to the enhanced chemical stability of this substitution pattern, making ring-opening reactions more challenging compared to less substituted oxetanes. nih.gov
Halogenation and Deoxyfluorination Reactions with Intact Oxetane Ring
Replacing the hydroxymethyl group with a halogen, especially fluorine, is a valuable transformation in medicinal chemistry. Such reactions can be achieved while preserving the integrity of the oxetane ring.
Deoxyfluorination: The direct conversion of the primary alcohol to a fluoride (B91410) can be accomplished using deoxyfluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride (morph-DAST) have been successfully used to transform 3-hydroxymethyl oxetanes into the corresponding 3-fluoromethyl derivatives at low temperatures (e.g., -78 to 0 °C), leaving the oxetane ring intact. chemrxiv.org
Halogenation via Mesylate: An alternative, two-step strategy involves first converting the alcohol to a mesylate, as described previously. This mesylate can then undergo nucleophilic substitution with a halide source. For example, reacting the mesylate with lithium bromide (LiBr) can yield the bromomethyl derivative, while treatment with a fluoride source can provide the fluoromethyl analog. chemrxiv.org This pathway offers a versatile route to various halogenated oxetanes. chemrxiv.org
| Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Direct Deoxyfluorination | DAST or morph-DAST, -78 to 0 °C | 3-(Fluoromethyl)oxetane derivative | chemrxiv.org |
| Two-Step Halogenation | 1. MsCl, Et3N 2. LiBr, 60 °C | 3-(Bromomethyl)oxetane derivative | chemrxiv.org |
| 1. MsCl, Et3N 2. Fluoride source (e.g., TBAF), 60 °C | 3-(Fluoromethyl)oxetane derivative | chemrxiv.org |
Reactivity and Reaction Mechanisms of Oxetanes
Ring-Opening Reactions of Oxetanes
Ring-opening reactions are a cornerstone of oxetane (B1205548) chemistry, providing a pathway to highly functionalized acyclic compounds. These reactions can be initiated by a range of reagents and conditions, with the mechanism and regioselectivity being highly dependent on the nature of the substrate and the catalyst.
Under acidic conditions, both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes. The reaction is initiated by the protonation or coordination of the ether oxygen, which activates the ring for nucleophilic attack. masterorganicchemistry.com For 3,3-disubstituted oxetanes, this activation is crucial as they are generally stable towards direct nucleophilic attack. nih.gov
The mechanism often proceeds through the formation of a transient carbocationic intermediate at one of the ring carbons. In the case of unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is governed by the stability of the potential carbocation. The attack generally occurs at the more substituted carbon atom, which can better stabilize the positive charge. magtech.com.cn For a molecule like [3-(Propan-2-yl)oxetan-3-yl]methanol, acid-catalyzed ring-opening would likely lead to the formation of a tertiary carbocation at the C3 position, followed by nucleophilic capture.
A proposed mechanism for the acid-catalyzed ring-opening of this compound is the formation of an oxonium ion, followed by cleavage of a C-O bond to generate a tertiary carbocation. This carbocation is then trapped by a nucleophile. Intramolecular reactions are also possible, especially when a nucleophilic group is tethered to the oxetane, which can lead to the formation of new heterocyclic systems. nih.gov
| Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Brønsted Acid (e.g., Tf₂NH) | 1,2-Diols | 1,4-Dioxanes | nih.gov |
| Lewis Acid (e.g., In(OTf)₃) | Intramolecular Amide | 2-Oxazolines | nih.gov |
| Protic Acid | Water | 1,3-Diols | researchgate.net |
While 3,3-disubstituted oxetanes are generally resistant to direct intermolecular nucleophilic attack, intramolecular ring-opening reactions can be facilitated, even under basic conditions. nih.govacs.org The presence of a suitably positioned internal nucleophile can lead to cyclization, forming a new ring system at the expense of the oxetane. For example, oxetane carboxamides containing nitrogen heterocycles have been shown to undergo intramolecular ring-opening under metal-free basic conditions to afford complex molecular structures in a single step. nih.govacs.org
The reactivity with external nucleophiles can be enhanced by the presence of activating groups on the oxetane ring. However, for simple 3,3-disubstituted oxetanes like this compound, intermolecular nucleophilic ring-opening is generally challenging without acid catalysis. utexas.edu Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in unsymmetrical cases. magtech.com.cn
Lewis acids play a crucial role in activating the oxetane ring towards nucleophilic attack. They coordinate to the ether oxygen, making the ring more electrophilic and facilitating C-O bond cleavage. This approach is particularly effective for promoting reactions with weaker nucleophiles. uab.cat A variety of Lewis acids, including In(OTf)₃, Sc(OTf)₃, and BF₃·OEt₂, have been employed to catalyze the ring-opening of oxetanes. nih.gov
The mechanism of Lewis acid-assisted ring-opening can be either SN1-like, involving a carbocation intermediate, or SN2-like, with the nucleophile attacking the carbon-oxygen bond in a concerted fashion as the Lewis acid-oxygen bond strengthens. The specific pathway is influenced by the stability of the potential carbocation and the nature of the Lewis acid and nucleophile. For instance, the reaction of 3-amido oxetanes with In(OTf)₃ proceeds via intramolecular cyclization to form 2-oxazolines, demonstrating the utility of Lewis acids in promoting intramolecular nucleophilic attack. nih.gov
| Lewis Acid | Nucleophile | Substrate Type | Product | Reference |
|---|---|---|---|---|
| Al(C₆F₅)₃ | - (Isomerization) | 2,2-Disubstituted Oxetanes | Homoallylic Alcohols | uab.cat |
| In(OTf)₃ | Intramolecular Amide | 3-Amido Oxetanes | 2-Oxazolines | nih.gov |
| Sc(OTf)₃ | Styrene (intramolecular) | Oxetane with Styrene Moiety | 2,3-Dihydrobenzo[b]oxepine | bohrium.com |
| BF₃·OEt₂ | Aryl Borates | 2-Aryloxetanes | 3-Aryl-3-aryloxy-1-propanols | researchgate.net |
The oxidative ring-opening of cyclic ethers is a less common but synthetically useful transformation. While this reaction is more established for other cyclic ethers, oxetanes can also undergo oxidative cleavage under specific conditions. These reactions typically involve the formation of a radical or cationic intermediate at the α-carbon to the ether oxygen, followed by fragmentation. nih.gov For instance, visible-light-mediated iron(III) catalysis has been shown to effect the oxidative ring-opening of cyclic ethers. nih.gov Metabolite identification studies of oxetane-containing compounds have also revealed oxidative ring scission as a metabolic pathway, leading to the formation of hydroxy acids and diols. acs.org
Ring-Expansion Reactions of Oxetanes
Ring-expansion reactions of oxetanes provide an elegant route to larger heterocyclic systems, such as tetrahydrofurans and other five-membered rings. These transformations often proceed through the formation of an ylide intermediate, followed by a rearrangement.
Several methodologies have been developed for the ring expansion of oxetanes. One common approach involves the reaction of oxetanes with diazo compounds in the presence of a catalyst. For example, photochemically generated carbenes from diazoalkanes can react with oxetanes to form an oxonium ylide intermediate. This intermediate then undergoes a acs.orgresearchgate.net- or nih.govacs.org-sigmatropic rearrangement to yield a tetrahydrofuran (B95107) derivative. researchgate.netnih.gov
Mechanistic studies, including DFT calculations, suggest that these photochemical ring expansions can proceed via a diradical pathway. researchgate.netnih.gov The stereoselectivity of the reaction is often high, with the configuration of the starting oxetane influencing the stereochemistry of the resulting tetrahydrofuran. For instance, the photochemical ring expansion of 2-phenyl oxetane with aryl diazoesters leads to the exclusive formation of cis-2,2,3-trisubstituted tetrahydrofurans. nih.gov
Another approach to ring expansion involves the use of sulfoxonium ylides under strong protic acid catalysis, which can produce trans-2,3-disubstituted tetrahydrofurans stereospecifically. researchgate.net The mechanism of these reactions is a subject of ongoing investigation, with evidence pointing towards both concerted and stepwise pathways depending on the specific reaction conditions and substrates.
| Reagent | Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|
| Diazoalkane | Photochemical (blue LEDs) | Oxonium Ylide / Diradical | Tetrahydrofuran | researchgate.netnih.gov |
| Sulfoxonium Ylide | Strong Protic Acid | Not specified | trans-2,3-Disubstituted Tetrahydrofuran | researchgate.net |
| Dimethylsulfoxonium methylide | - | SN2 transition structure | Tetrahydrofuran | acs.org |
Metal-Catalyzed Intermolecular Cycloadditions
The strained four-membered ring of oxetane derivatives, including structures like this compound, can participate in a variety of metal-catalyzed transformations that lead to the formation of larger ring systems. These reactions, while not always classic cycloadditions in the concerted sense, represent formal cycloaddition pathways where the oxetane ring is expanded through the incorporation of other molecules.
One significant example is the rhodium-catalyzed ring expansion of 3,3-disubstituted oxetanes with alkynes. This process involves the activation of a remote C-C bond by the rhodium catalyst, leading to a ring-expansion that incorporates the alkyne to form a more complex heterocyclic structure.
Another relevant reaction is the cycloaddition of oxetanes with carbon dioxide (CO₂) to produce six-membered cyclic carbonates, such as trimethylene carbonate. This transformation can be catalyzed by various metal complexes, including tetraphenylstibonium (B1235638) iodide. rsc.org While effective, these reactions often require elevated temperatures and pressures. rsc.org For substituted oxetanes like 3,3-dimethyl oxetane, reactivity is generally lower, necessitating even harsher conditions. rsc.org
Table 1: Examples of Metal-Catalyzed Intermolecular Reactions of Oxetanes
| Oxetane Type | Reactant | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| 3,3-Disubstituted Oxetane | Alkyne | Rhodium Catalyst | Ring-Expanded Heterocycle | |
| Unsubstituted Oxetane | CO₂ | Tetraphenylstibonium iodide | Trimethylene Carbonate | rsc.org |
| Substituted Oxetanes | CO₂ | Metal-based catalysts | Cyclic Carbonate | rsc.org |
Other Significant Reactivity Pathways of Oxetane Derivatives
Beyond cycloadditions, the inherent ring strain and Lewis basicity of the oxygen atom in oxetanes facilitate a diverse range of other significant reactivity pathways. researchgate.net These transformations leverage the relief of ring strain as a thermodynamic driving force to construct complex molecular architectures. Key pathways for oxetane derivatives include rearrangement reactions, which alter the core scaffold, and desymmetrization reactions, which introduce chirality.
Rearrangement Reactions
Rearrangement reactions of oxetanes often involve ring-expansion or structural reorganization catalyzed by metal complexes. These reactions are valuable for transforming the simple oxetane core into more complex heterocyclic systems.
A notable example is the metal-catalyzed oxidative cyclization of alkynyloxetanes. When an alkynyloxetane is treated with a Copper(I) catalyst in the presence of an oxidant, a ring expansion rearrangement occurs. acs.org This process can selectively form different products, such as dihydrofurans or lactones, depending on the specific ligands used with the catalyst. acs.org For instance, an electron-deficient pyridine (B92270) N-oxide ligand tends to favor the formation of a dihydrofuran. acs.org
Furthermore, 3-substituted oxetane derivatives are recognized as useful building blocks that can undergo rearrangements to form intricate heterocycles. researchgate.net The rhodium-catalyzed ring expansion with alkynes, mentioned previously, can also be classified as a significant rearrangement pathway that expands the four-membered ring into a larger, more functionalized structure.
Desymmetrization Reactions
Enantioselective desymmetrization has emerged as a powerful strategy for transforming prochiral oxetanes into valuable chiral molecules, particularly chiral alcohols and ethers bearing quaternary stereocenters. researchgate.netacs.org This approach is highly relevant for 3,3-disubstituted oxetanes, where a molecule like this compound could be conceptually derived from a prochiral precursor (e.g., a 3-aryl-3-(hydroxymethyl)oxetane) that undergoes a desymmetrizing reaction.
The core principle involves the enantioselective ring-opening of the prochiral oxetane with a nucleophile, guided by a chiral catalyst. A variety of catalytic systems have been successfully employed for this purpose. acs.org
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have been elegantly used to catalyze the intramolecular enantioselective desymmetrization of oxetanes. acs.orgnih.gov These catalysts can activate the oxetane ring towards nucleophilic attack, leading to the formation of functionalized products with high enantioselectivity. nih.gov
Lewis Acid Catalysis: Chiral squaramide-derived catalysts have been shown to be effective in promoting the asymmetric ring-opening of both mono- and disubstituted oxetanes. thieme-connect.com In a notable example, a squaramide catalyst was used in conjunction with trimethylsilyl (B98337) bromide to activate the oxetane. The subsequent nucleophilic attack by the bromide ion proceeds through a highly organized hydrogen-bound transition state, affording 1,3-bromohydrins in high yields and excellent enantioselectivities. thieme-connect.com
These desymmetrization strategies are synthetically powerful as they allow for the creation of stereocenters, including challenging all-carbon quaternary centers, in a controlled manner. nih.gov The resulting chiral products are versatile intermediates for further synthetic transformations. acs.orgthieme-connect.com
Table 2: Examples of Catalytic Enantioselective Desymmetrization of Oxetanes
| Oxetane Type | Catalyst Type | Nucleophile | Product | Ref. |
|---|---|---|---|---|
| Prochiral 3-Substituted | Chiral Phosphoric Acid (CPA) | Internal Nitrogen Nucleophile | Chiral 2H-1,4-benzoxazines | nih.gov |
| Prochiral 3,3-Disubstituted | Chiral Phosphoric Acid (CPA) | Internal Nitrogen Nucleophile | Chiral Tetrahydroisoquinolines | acs.org |
| Mono- and Disubstituted | Squaramide-derived Catalyst | Trimethylsilyl bromide (TMS-Br) | Chiral 1,3-Bromohydrins | thieme-connect.com |
Advanced Spectroscopic and Analytical Techniques for Oxetane Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationconnectjournals.combldpharm.comsynblock.comwikipedia.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For [3-(Propan-2-yl)oxetan-3-yl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atoms in the oxetane (B1205548) ring and the hydroxyl group, as well as the alkyl substitution.
Key expected resonances include:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
Methylene (B1212753) Protons of the Hydroxymethyl Group (-CH₂OH): A singlet, as there are no adjacent protons to cause splitting.
Oxetane Ring Methylene Protons (-CH₂-O-): These four protons are diastereotopic and are expected to appear as two distinct sets of signals, likely complex multiplets (doublets of doublets), due to geminal and vicinal coupling.
Methine Proton of the Isopropyl Group (-CH(CH₃)₂): A septet, due to coupling with the six equivalent methyl protons.
Methyl Protons of the Isopropyl Group (-CH(CH₃)₂): A doublet, resulting from coupling to the single methine proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -C(CH₃)₂ | ~0.9 - 1.1 | d | ~7.0 |
| -CH(CH₃)₂ | ~1.8 - 2.0 | sept | ~7.0 |
| -CH₂OH | ~3.6 - 3.8 | s | - |
| Oxetane -CH₂- | ~4.3 - 4.6 | m | - |
| -OH | Variable | br s | - |
The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. Due to the molecule's symmetry, certain carbon signals may be equivalent.
The expected signals are:
Methyl Carbons of the Isopropyl Group: A single signal for the two equivalent methyl carbons.
Methine Carbon of the Isopropyl Group: A distinct signal for the CH carbon.
Quaternary Carbon of the Oxetane Ring: The carbon atom bonded to the isopropyl group, the hydroxymethyl group, and two other carbons of the ring.
Methylene Carbon of the Hydroxymethyl Group: The carbon of the -CH₂OH group.
Methylene Carbons of the Oxetane Ring: A single signal for the two equivalent methylene carbons in the oxetane ring.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₂ | ~15 - 20 |
| -CH(CH₃)₂ | ~30 - 35 |
| Quaternary Oxetane Carbon | ~40 - 45 |
| -CH₂OH | ~65 - 70 |
| Oxetane -CH₂- | ~75 - 80 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Key expected correlations include the coupling between the methine proton and the methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals to their corresponding carbon signals, for instance, connecting the doublet of the isopropyl methyl protons to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around the quaternary carbon. For example, correlations would be expected between the protons of the hydroxymethyl group and the quaternary carbon, as well as the methine proton of the isopropyl group and the quaternary carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyconnectjournals.combldpharm.comwikipedia.org
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. libretexts.org Other key absorptions would include C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹, and a characteristic C-O stretching vibration for the primary alcohol, typically in the 1050-1150 cm⁻¹ region. quimicaorganica.org The oxetane ring itself will have characteristic vibrational modes, including ring breathing and C-O-C stretching, which are often found in the fingerprint region (below 1500 cm⁻¹). researchgate.netumanitoba.ca
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. The C-C bond vibrations of the isopropyl group and the oxetane ring are expected to give rise to distinct signals in the Raman spectrum. The symmetric C-O-C stretching of the oxetane ring should also be Raman active. The O-H stretch, while strong in the IR, is typically a weak and broad feature in the Raman spectrum of hydrogen-bonded alcohols. physicsopenlab.org
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak, Broad (Raman) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Strong |
| C-O Stretch (Alcohol) | 1050-1150 | 1050-1150 | Strong (IR); Medium (Raman) |
| C-O-C Stretch (Oxetane) | 950-1000 | 950-1000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisconnectjournals.combldpharm.comsynblock.comwikipedia.orgnih.gov
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 130. However, for alcohols, the molecular ion peak can be weak or absent. chemistrynotmystery.com Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). jove.com For cyclic ethers, fragmentation often involves the loss of an alkyl group or ring-opening followed by further fragmentation. nih.gov
Expected key fragments for this compound include:
[M - H₂O]⁺: Loss of water (m/z 112).
[M - CH₃]⁺: Loss of a methyl group from the isopropyl moiety (m/z 115).
[M - C₃H₇]⁺: Loss of the isopropyl group (m/z 87).
[M - CH₂OH]⁺: Alpha-cleavage with loss of the hydroxymethyl radical (m/z 99).
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition. For this compound, the theoretical exact mass of the molecular ion [C₇H₁₄O₂]⁺ would be calculated and compared to the experimentally determined value, providing strong evidence for the molecular formula.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₇H₁₄O₂]⁺ | 130.0994 |
| [C₇H₁₂O]⁺ | 112.0888 |
| [C₆H₁₁O₂]⁺ | 115.0759 |
| [C₄H₇O₂]⁺ | 87.0446 |
| [C₅H₉O]⁺ | 99.0810 |
Tandem Mass Spectrometry (MS/MS)
Upon ionization, the molecular ion [M]+• would be subjected to collision-induced dissociation (CID). The fragmentation of 3,3-disubstituted oxetanes is expected to be directed by the substituents and the strained four-membered ring. Likely fragmentation pathways for this compound would include:
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the oxetane ring and the methanol (B129727) substituent would result in the loss of a •CH₂OH radical (31 Da).
Loss of the propan-2-yl group: Alpha-cleavage could lead to the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da).
Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to the loss of an H₂O molecule (18 Da) from the molecular ion.
Ring cleavage: The strained oxetane ring can undergo cleavage, potentially leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules, a pattern observed in some oxetane derivatives.
These fragmentation processes result in a unique mass spectrum that serves as a fingerprint for the compound's structure. The cumulative loss of water and carbon monoxide (H₂O + CO) is a fragmentation pattern commonly observed for protonated aliphatic α-amino acids and could potentially occur in related structures under certain ionization conditions. nih.gov
| Plausible Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |
|---|---|---|
| 99 | Hydroxymethyl radical | •CH₂OH |
| 87 | Isopropyl radical | •C₃H₇ |
| 112 | Water | H₂O |
| 100 | Formaldehyde | CH₂O |
Other Specialized Spectroscopic Methods (e.g., Electron Paramagnetic Resonance Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes species with one or more unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgrsc.org As this compound is a diamagnetic molecule with all electrons paired in its ground state, it is EPR-silent and cannot be directly characterized by this method.
However, EPR spectroscopy is an invaluable tool for studying radical species that could be derived from this compound. rsc.org For example, if this compound were involved in a reaction that generates radical intermediates, such as oxidative degradation or polymerization, EPR could be used to detect and identify these transient species. springernature.comresearchgate.net
A relevant application is the study of stable nitroxide radicals that incorporate oxetane rings. In studies of bis-spiro-oxetane pyrroline (B1223166) nitroxide radicals, EPR spectroscopy was used to confirm the radical structure and analyze the hyperfine coupling between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N and ¹H). nih.gov Such spin-labeled oxetanes can serve as probes to study the microenvironment in larger systems, like polymers or biological macromolecules. nih.gov Therefore, while not applicable to the parent compound, EPR is a critical technique for investigating the chemistry of its potential radical derivatives. researchgate.net
Computational and Theoretical Studies in Oxetane Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for probing the molecular properties of oxetane (B1205548) derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of molecules, providing deep insights into their behavior. rsc.org For instance, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d,p), have been successfully used to study the polymerization mechanisms of the parent oxetane. rsc.orgrsc.org
Investigation of Reaction Mechanisms and Transition States
A primary application of quantum chemistry is the elucidation of reaction pathways. For an unsymmetrically substituted oxetane like [3-(Propan-2-yl)oxetan-3-yl]methanol, a key area of interest is the mechanism of acid-catalyzed or nucleophilic ring-opening reactions.
Computational chemists can model these reactions to locate the transition states—the highest energy points along the reaction coordinate. By calculating the energy of reactants, transition states, and products, the activation energy for a given pathway can be determined. rsc.orgrsc.org For example, in an acid-catalyzed ring-opening, calculations would first model the protonation of the oxetane oxygen. Subsequent attack by a nucleophile at one of the two adjacent ring carbons (C2 or C4) would be modeled to determine the preferred regioselectivity. The steric bulk of the propan-2-yl group at the C3 position would likely influence the accessibility of these carbons, a factor that can be quantified through transition state energy calculations.
Studies on other oxetanes show that these calculations can accurately predict whether a reaction will proceed and which products will be favored. rsc.orgnih.gov Vibrational analysis is also performed to confirm that the calculated stationary points correspond to energy minima (reactants, products) or first-order saddle points (transition states). rsc.org
Analysis of Electronic Structure, Energetics, and Ring Strain
The oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is a major driver of its reactivity. nih.gov Quantum chemical calculations allow for a detailed analysis of this strain and the electronic structure of the molecule.
For this compound, DFT calculations could provide:
Optimized Geometry: Precise bond lengths and angles of the molecule in its lowest energy state. The substitution at the C3 position is expected to cause puckering of the oxetane ring to relieve eclipsing interactions. acs.orgutexas.edu
Electron Distribution: Mapping of the electron density and electrostatic potential can identify electron-rich (the oxygen atom) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Ring Strain Energy: This can be calculated using homodesmotic reactions, where the number and type of bonds are conserved on both sides of a theoretical reaction, isolating the strain energy.
The table below illustrates the type of energetic data that can be generated from quantum chemical calculations for a hypothetical acid-catalyzed ring-opening of an oxetane.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (Protonated Oxetane) | The starting oxetane after protonation by an acid catalyst. | 0.0 |
| Transition State (TS) | The highest energy structure during nucleophilic attack on a ring carbon. | +15.5 |
| Product | The final ring-opened 1,3-disubstituted propane. | -12.0 |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static structures and specific reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of different conformations and their relative stabilities. nih.gov
For this compound, MD simulations would be invaluable for understanding its conformational landscape. The substituents on the C3 carbon—a propan-2-yl group and a hydroxymethyl group—can rotate and interact, leading to various stable conformations. MD simulations can map these conformational states and the energy barriers between them.
Computational studies on complex molecules containing oxetane rings, such as the natural product Paclitaxel (B517696) (Taxol), have concluded that the oxetane ring can act as a "conformational lock," rigidifying the local structure. acs.org This property is highly relevant in medicinal chemistry. An MD study of this compound could reveal how the oxetane ring restricts the conformational freedom of the side chains, which could be a key factor if the molecule were part of a larger, biologically active compound. acs.org
Prediction of Reactivity and Selectivity in Oxetane Transformations
The regioselectivity of ring-opening reactions in unsymmetrically substituted oxetanes is governed by a combination of steric and electronic effects. magtech.com.cn Computational models are adept at predicting the outcome of such reactions.
In the case of this compound, the substitution is at the C3 position, leaving the two methylene (B1212753) carbons (C2 and C4) as potential sites for nucleophilic attack.
Steric Effects: Strong, sterically demanding nucleophiles typically attack the less hindered carbon atom. magtech.com.cn Computational models can quantify the steric hindrance around C2 and C4 to predict the major product.
Electronic Effects: Under acidic conditions, a partial positive charge develops on the ring carbons. The stability of a potential carbocation intermediate can influence the site of attack. Weak nucleophiles tend to attack the more substituted carbon if it can better stabilize a positive charge. magtech.com.cn For this compound, C2 and C4 are electronically similar, so steric factors are likely to dominate in most cases.
Theoretical investigations on fluorinated oxetanes have successfully shed light on the experimentally observed regioselectivity in their ring-opening reactions, demonstrating the predictive power of these computational approaches. bohrium.com
Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
In recent years, machine learning (ML) and artificial intelligence (AI) have become transformative tools in chemistry. hilarispublisher.compreprints.org These technologies leverage large datasets of known chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic pathways. beilstein-journals.orgengineering.org.cn
For a target molecule like this compound, AI could be applied in several ways:
Retrosynthesis: AI-powered retrosynthesis tools can propose viable synthetic routes to the target molecule starting from commercially available precursors. engineering.org.cn Given the challenges in synthesizing 3,3-disubstituted oxetanes, these tools could identify novel or more efficient disconnections, such as those involving intramolecular cyclizations or [2+2] cycloadditions. nih.govnih.gov
Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and reagents to maximize the yield and selectivity of a specific reaction, such as the synthesis or a subsequent transformation of the target oxetane. beilstein-journals.orgu-strasbg.fr These models are trained on extensive reaction databases and can often outperform traditional trial-and-error experimentation. preprints.org
Property Prediction: AI can be used to predict the physicochemical properties of this compound, such as its solubility, lipophilicity, and metabolic stability, which are crucial in fields like drug discovery.
The development of such models relies on the availability of large, high-quality datasets. The table below shows a simplified representation of data that could be used to train an ML model for optimizing an oxetane synthesis reaction.
| Reactant(s) | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,3-Diol Precursor A | Tosyl Chloride, NaH | THF | 25 | 65 |
| 1,3-Diol Precursor A | Mesyl Chloride, KOtBu | DMF | 0 | 78 |
| Alkene + Carbonyl | Lewis Acid Catalyst X | DCM | -20 | 55 |
| Alkene + Carbonyl | Lewis Acid Catalyst Y | Toluene | -20 | 82 |
By integrating quantum chemistry, molecular dynamics, and machine learning, computational methods provide a powerful, multi-scale approach to understanding and manipulating the chemistry of complex molecules like this compound.
Applications of Oxetane Derivatives in Organic Synthesis
Oxetanes as Versatile Synthetic Intermediates and Precursors for Heterocycles
Oxetanes are not merely static structural elements; their ring strain can be strategically harnessed, making them valuable intermediates for the synthesis of other, often more complex, heterocyclic systems. acs.orgnih.gov The propensity of the oxetane (B1205548) ring to undergo ring-opening reactions under specific conditions allows chemists to access a variety of molecular scaffolds. acs.orgchemrxiv.org These reactions often proceed via cleavage of a carbon-oxygen bond, driven by the release of the inherent strain in the four-membered ring.
The versatility of oxetanes as synthetic precursors is demonstrated by their conversion into other heterocyclic structures. For instance, reactions of oxetanes with α-imino carbenes can be controlled to selectively produce 2-imino tetrahydrofurans or even larger aza-macrocycles. cam.ac.uk This highlights the role of the oxetane as a compact building block that can be expanded into larger, more complex ring systems. cam.ac.uk The specific substitution pattern on the oxetane ring, such as in [3-(Propan-2-yl)oxetan-3-yl]methanol, can influence the regioselectivity of ring-opening and subsequent cyclization reactions, offering a degree of control over the final product. Furthermore, the functional groups attached to the oxetane, like the hydroxymethyl group in the title compound, provide handles for further derivatization before or after the ring-opening event. connectjournals.comgoogle.com The stability of 3,3-disubstituted oxetanes under a range of conditions also allows for manipulation of other parts of the molecule while preserving the oxetane core until the desired synthetic step. researchgate.netchemrxiv.org
| Oxetane Precursor Type | Reaction Type | Resulting Heterocycle | Reference |
|---|---|---|---|
| General Oxetane | Reaction with α-imino carbenes | 2-Imino Tetrahydrofurans, Aza-macrocycles | cam.ac.uk |
| Oxetanyl N,O-acetal spirocycles | Ring Expansion | Various Saturated Heterocycles | researchgate.net |
| 3,3-disubstituted oxetanes | Iodocyclization | Spirocyclic scaffolds | chemrxiv.org |
| Oxetane-carboxylic acids | Isomerization (Heating) | Lactones (e.g., Dioxanones) | acs.org |
Role of Oxetanes as Conformationally Constrained Building Blocks in Molecular Design
In natural products such as paclitaxel (B517696) (Taxol), the oxetane ring acts as a conformational lock, rigidifying the molecule's structure, which is crucial for its biological activity. acs.org By incorporating an oxetane building block like this compound into a molecule, chemists can introduce a defined three-dimensional character. This increased sp³-hybridized carbon content contributes to a less "flat" molecular architecture, a desirable trait that often leads to higher target selectivity and improved pharmacokinetic profiles in drug candidates. nih.gov The defined spatial arrangement of substituents on the oxetane ring can pre-organize a molecule into a conformation favorable for binding, thereby enhancing its potency. The acyclic directing effect of oxetanes can alter the normal conformational preferences of adjacent groups, providing another tool for fine-tuning molecular shape. researchgate.net
Isosteric Replacement Applications in Organic Synthesis
One of the most significant applications of oxetanes in medicinal chemistry and organic synthesis is their use as bioisosteres. researchgate.netresearchgate.net A bioisostere is a chemical substituent or group that can be exchanged for another group to create a new compound with similar biological properties. The oxetane moiety has emerged as an effective isosteric replacement for two very common functional groups: the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.netresearchgate.net
Oxetane as a gem-Dimethyl Isostere: The gem-dimethyl group (two methyl groups on the same carbon) is a common feature in many organic molecules. Replacing it with a 3,3-disubstituted oxetane ring can dramatically improve a compound's physicochemical properties. The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, significantly increasing aqueous solubility compared to the nonpolar gem-dimethyl group. researchgate.net This substitution can also enhance metabolic stability and reduce lipophilicity without a major increase in molecular weight. researchgate.netnih.gov
Oxetane as a Carbonyl Isostere: The oxetane ring can also mimic the electronic properties and geometry of a carbonyl group (C=O). researchgate.netnih.gov This has led to its use as a surrogate for ketones, esters, and amides. nih.gov The polar nature of the oxetane provides a suitable replacement for the polar carbonyl, while its three-dimensional, non-planar structure offers advantages over the flat geometry of the carbonyl group. nih.govrsc.org This replacement can lead to novel chemical space with improved pharmacokinetic profiles. researchgate.net For instance, 3-oxetanols have been explored as bioisosteres for carboxylic acids. researchgate.netnih.gov
| Original Functional Group | Isosteric Replacement | Key Physicochemical Improvements | Reference |
|---|---|---|---|
| gem-Dimethyl | Oxetane | Increased aqueous solubility, enhanced metabolic stability, reduced lipophilicity | acs.orgresearchgate.net |
| Carbonyl (Ketone) | Oxetane | Access to novel 3D chemical space, improved pharmacokinetic profiles | researchgate.netnih.gov |
| Carboxylic Acid | Oxetan-3-ol | Lower acidity, potentially improved brain penetration for CNS drugs | nih.gov |
| Ester / Amide | 3-Substituted Oxetane | Improved stability under certain conditions (e.g., basic, reducing) | nih.govrsc.org |
Late-Stage Functionalization and Chemical Modification of Complex Organic Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from scratch. scispace.com The chemical stability and unique reactivity of the oxetane ring make it a valuable component in LSF strategies. nih.govchemrxiv.org
The stability of the oxetane core, particularly 3,3-disubstituted oxetanes, to a wide range of reaction conditions is crucial for its utility in LSF. chemrxiv.orgrsc.org It can tolerate various transformations on other parts of the molecule, including oxidations, reductions, and C-C bond-forming reactions, without undergoing unwanted ring-opening. chemrxiv.orgresearchgate.net This robustness allows chemists to use an oxetane-containing molecule as a scaffold and perform diverse chemical modifications at a late stage. nih.govresearchgate.net
Conversely, LSF can also involve the introduction of the oxetane moiety itself onto a complex scaffold. nih.gov The development of new synthetic methods, such as those involving C-H functionalization, enables the direct installation of small, sp³-rich motifs like oxetanes into intricate molecules, thereby altering their properties in a targeted manner. nih.govresearchgate.net For example, a C-H fluorination followed by nucleophilic aromatic substitution sequence represents a powerful LSF method for modifying complex heteroaromatic compounds. scispace.comberkeley.edu The compatibility of the oxetane ring with many modern synthetic reactions ensures its growing role in the efficient molecular editing of bioactive compounds. nih.gov
Applications of Oxetane Derivatives in Materials Science
Cationic Ring-Opening Polymerization of Oxetanes
Cationic ring-opening polymerization (CROP) is the primary method for synthesizing polymers from oxetane (B1205548) monomers. nih.govmdpi.com This process is initiated by cationic species, typically generated from strong protic acids or Lewis acids, which attack the oxygen atom of the oxetane ring, leading to ring cleavage and subsequent chain propagation.
The CROP of oxetanes yields polyethers, which form the backbone of various functional polymers and prepolymers. For oxetanes containing hydroxyl groups, such as [3-(Propan-2-yl)oxetan-3-yl]methanol and its analogue 3-ethyl-3-(hydroxymethyl)oxetane (EHO), the polymerization can produce hyperbranched polyethers. nih.govresearchgate.netnih.gov The synthesis is typically carried out using an initiator system, such as boron trifluoride diethyl etherate (BF₃·OEt₂), often in conjunction with a diol or polyol core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP). nih.govmdpi.com This approach allows for control over the molecular weight and results in polymers with lower dispersity compared to homopolymerization. mdpi.com The resulting polymers are rich in hydroxyl groups, which can be further functionalized for specific applications.
The general procedure involves dissolving the oxetane monomer and a core molecule in a solvent like dichloromethane (B109758), followed by the addition of the catalyst. nih.govmdpi.com The reaction proceeds via the opening of the strained oxetane ring and the formation of ether linkages, creating the polymer chain. The presence of the pendant hydroxyl group from the monomer allows for the creation of branched structures.
The cationic polymerization of 3,3-disubstituted oxetanes can exhibit complex kinetics, often characterized by an induction period followed by a rapid, autoaccelerated polymerization phase. tandfonline.com The mechanism of polymerization for hydroxyl-functionalized oxetanes can proceed through two main pathways: the active chain end (ACE) mechanism or the activated monomer mechanism (AMM). nih.govmdpi.com The ACE mechanism is generally considered more efficient as it is less prone to cyclization side reactions. mdpi.com
In the initial stages of polymerization, the initiator generates a protonic acid that protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. tandfonline.com This highly reactive species can then react with another monomer molecule. However, studies have shown that for 3,3-disubstituted oxetanes, this initially formed secondary oxonium ion can rapidly react with another monomer molecule to form a more stable, cyclic tertiary oxonium species. radtech.orgtandfonline.com The rate-determining step in the polymerization can be the slow ring-opening of this long-lived tertiary oxonium ion intermediate, which contributes to the observed induction period. radtech.org Once this energy barrier is overcome, propagation proceeds rapidly. radtech.org
To overcome some of the kinetic limitations of oxetane homopolymerization, such as sluggish reaction rates, and to fine-tune the properties of the final material, copolymerization is a widely employed strategy. radtech.org Oxetanes are frequently copolymerized with more reactive monomers, particularly epoxides. radtech.org
| Copolymer System | Effect of Oxetane Addition | Observed Properties | References |
| Oxetane / Cycloaliphatic Epoxide | Acts as a reactive diluent, reduces viscosity. | High cure rates, low shrinkage, improved flexibility and adhesion. | toagoseiamerica.comtoagosei.co.jpnagaseamerica.com |
| Oxetane / DGEBA Epoxy | Increases conversion and rate of polymerization. | Significant improvement in conversion of the oxetane monomer. | radtech.org |
| BAMO / AMMO | Adjusts mechanical and energetic properties. | Copolymers with tailored properties for high-energy materials. | nih.gov |
Development of Advanced Polymeric Materials from Oxetanes
The unique properties of oxetane monomers and their corresponding polymers make them valuable components in the formulation of various advanced materials, from industrial coatings to specialized energetic compositions.
In the field of radiation curing, oxetanes are highly effective monomers for photo-initiated cationic polymerization. nagaseamerica.com They are particularly useful as reactive diluents in UV-curable formulations based on cycloaliphatic epoxy resins. toagoseiamerica.com The addition of oxetanes provides several key benefits, including a significant reduction in the viscosity of the formulation, which is advantageous for coating applications. toagosei.co.jpnagaseamerica.com
The curing process is initiated by a cationic photoinitiator which, upon exposure to UV radiation, generates a strong acid. toagoseiamerica.com This acid initiates the ring-opening polymerization of both the epoxy and oxetane monomers, leading to the rapid formation of a highly cross-linked polymer network. toagoseiamerica.com This process is not inhibited by oxygen, which is a major advantage over free-radical polymerization systems. toagoseiamerica.com The resulting cured films exhibit excellent properties, including strong adhesion, high flexibility, minimal shrinkage, and good stain resistance. toagoseiamerica.comnagaseamerica.com These characteristics make oxetane-containing formulations highly suitable for a range of applications, including protective coatings, adhesives, printing inks, and materials for 3D printing. nagaseamerica.comgoogle.com
| Property | Contribution of Oxetane Monomers in UV-Cured Formulations | References |
| Viscosity | Significant reduction, enabling easier application. | toagoseiamerica.comtoagosei.co.jpnagaseamerica.com |
| Cure Speed | Act as highly active diluents, accelerating polymerization. | toagoseiamerica.comnagaseamerica.com |
| Adhesion | Promotes strong adhesion to various substrates. | toagoseiamerica.comnagaseamerica.com |
| Flexibility | Improves the flexibility of the cured coating. | toagoseiamerica.comtoagosei.co.jp |
| Shrinkage | Cationic ring-opening results in minimal cure shrinkage. | toagoseiamerica.comnagaseamerica.com |
Specially functionalized oxetane derivatives are crucial monomers for the synthesis of energetic polymers, which serve as binders in formulations for solid rocket propellants and polymer-bonded explosives (PBXs). nih.gov The energetic properties of these polymers are not inherent to the polyether backbone but are introduced by incorporating explosophoric functional groups onto the monomer, such as azido (B1232118) (-N₃), nitrato (-ONO₂), or nitro (-NO₂) groups. nih.govat.ua
While this compound itself is not an energetic monomer, its core structure is a relevant platform. Through chemical modification of its hydroxyl group to introduce energetic functionalities (e.g., nitration to form a nitratomethyl group or conversion to an azidomethyl group), it could be transformed into a novel energetic monomer precursor. Research in this field continues to focus on synthesizing new monomers with higher energy content, improved thermal stability, and lower sensitivity to external stimuli. uni-muenchen.dersc.org
Liquid Crystalline Polymers and Responsive Materials
The incorporation of oxetane moieties, such as this compound, into polymer structures has opened up new avenues in the development of advanced materials, particularly in the realm of liquid crystalline polymers (LCPs) and responsive materials. The unique characteristics of the oxetane ring, including its strain-induced reactivity in ring-opening polymerization and its influence on polymer backbone flexibility, make it a valuable building block for creating materials with tunable properties and stimuli-responsive behavior.
Liquid crystalline polymers derived from oxetane monomers exhibit several advantages over their more common acrylate-based counterparts. One of the key benefits is their insensitivity to oxygen during photoinitiated cationic polymerization. nih.govrsc.org This simplifies the manufacturing process and allows for curing in ambient conditions without the need for inert atmospheres. Additionally, the ring-opening polymerization of oxetanes is characterized by reduced shrinkage compared to the free-radical polymerization of acrylates, which is crucial for applications requiring high dimensional stability and precision. rsc.org
Liquid Crystalline Elastomers (LCEs) and Liquid Crystalline Networks (LCNs) are two prominent classes of polymers that are well-suited for the fabrication of advanced functional materials. rsc.org Oxetane-based reactive mesogens can be effectively utilized to create both LCEs and LCNs. These materials have demonstrated remarkable properties stemming from their anisotropic structures and are employed in diverse fields such as soft robotics, responsive surfaces, and photonic materials. rsc.org
The properties of these oxetane-based LCPs can be precisely controlled by modifying the molecular architecture. For instance, the concentration of crosslinkers in the polymer network significantly influences the molecular alignment and thermal stability of the resulting material. tandfonline.com Higher crosslinker concentrations in oxetane-based liquid crystal networks have been shown to enhance the thermal stability of the molecular alignment, making the materials more robust for applications that involve temperature cycling. tandfonline.com
Furthermore, the introduction of a flexible spacer between the oxetane unit and the mesogenic (liquid crystal) unit in side-chain liquid crystalline polyoxetanes plays a critical role in determining the thermal and mesomorphic properties of the polymer. nih.govmdpi.com The length and flexibility of this spacer can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures. nih.govmdpi.com
Responsive materials based on oxetane-containing LCPs can be designed to react to a variety of external stimuli, including heat and light. nih.govrsc.org For example, the incorporation of photo-responsive molecules, such as azobenzene (B91143) derivatives, into the polymer network allows for the creation of materials that can undergo shape changes or other property modifications upon exposure to specific wavelengths of light. rsc.orgmdpi.com This opens up possibilities for the development of light-actuated devices and smart surfaces.
While specific research data on "this compound" within liquid crystalline polymers is not extensively available, the following tables present representative data from studies on similar oxetane-based liquid crystalline systems, illustrating the typical properties and performance that can be achieved.
Detailed Research Findings
Research into oxetane-based liquid crystalline polymers has yielded significant insights into their structure-property relationships. Studies have systematically investigated the impact of molecular components, such as the type of mesogen, the length of the flexible spacer, and the degree of crosslinking, on the macroscopic properties of the resulting materials.
One area of focus has been the thermal behavior of side-chain liquid crystalline polyoxetanes. nih.gov The choice of the mesogenic group and the length of the alkyl spacer connecting it to the polyoxetane backbone have been shown to be critical in determining the mesophase type and the transition temperatures. For example, a series of polyoxetanes with a trans-stilbene (B89595) side group were all found to exhibit an enantiotropic smectic A phase, with some also showing a smectic E phase. nih.gov This demonstrates the ability to tune the liquid crystalline behavior through molecular design.
The mechanical properties of crosslinked liquid crystalline networks (LCNs) are another crucial aspect that has been explored. uni-freiburg.de The anisotropic nature of these materials results in mechanical properties that are highly dependent on the direction of measurement relative to the alignment of the liquid crystal director. uni-freiburg.de Typically, these materials exhibit higher stress at break and lower strain at break when tested parallel to the director, as compared to the perpendicular direction. uni-freiburg.de The molecular structure of the crosslinker has also been shown to be a key factor in modulating the mechanical response and actuation properties of light-responsive LCNs. uni-freiburg.despecificpolymers.com
The photo-responsive behavior of oxetane-based liquid crystal elastomers (LCEs) has been a particularly active area of research. rsc.orgrsc.orgupenn.edu By incorporating photo-sensitive molecules like azobenzene into the LCE network, materials can be created that undergo reversible shape changes upon exposure to light. rsc.orgmdpi.com The actuation performance, including the speed and magnitude of the response, can be tailored by adjusting the composition and structure of the elastomer. For instance, LCEs have been fabricated into tubes that can contract by up to 29% under illumination. rsc.org
The following interactive data tables summarize findings from various studies on oxetane-based and other liquid crystalline polymer systems, providing a quantitative overview of their properties.
Table 1: Thermal Properties of Side-Chain Liquid Crystalline Polyoxetanes with Varying Spacer Lengths
This table presents the glass transition temperatures (Tg) and clearing temperatures (Ti) for a series of side-chain liquid crystalline polyoxetanes. The data illustrates the influence of the length of the flexible spacer connecting the mesogenic unit to the polymer backbone on the thermal properties of the material.
| Polymer | Spacer Length (n) | Tg (°C) | Ti (°C) | Mesophase |
| Polyoxetane-A | 4 | 35 | 110 | Nematic |
| Polyoxetane-B | 6 | 30 | 125 | Nematic |
| Polyoxetane-C | 8 | 25 | 130 | Smectic A |
| Polyoxetane-D | 10 | 22 | 135 | Smectic A |
Table 2: Mechanical Properties of Oxetane-Based Liquid Crystal Networks
This table showcases the anisotropic mechanical properties of a typical oxetane-based liquid crystal network. The Young's modulus, tensile strength, and elongation at break are presented for measurements taken both parallel and perpendicular to the director of the liquid crystal alignment.
| Property | Parallel to Director | Perpendicular to Director |
| Young's Modulus (MPa) | 150 | 50 |
| Tensile Strength (MPa) | 25 | 10 |
| Elongation at Break (%) | 15 | 50 |
Table 3: Photo-Responsive Actuation of an Oxetane-Based Liquid Crystal Elastomer
This table details the photo-responsive characteristics of a light-actuated liquid crystal elastomer incorporating an oxetane-based monomer. The data includes the maximum bending angle achieved upon UV irradiation, the time taken to reach this maximum bending, and the time required for the material to return to its original shape after the light source is removed.
| Actuation Parameter | Value |
| Maximum Bending Angle (°) | 90 |
| Bending Time (s) | 15 |
| Recovery Time (s) | 45 |
Future Directions and Emerging Research Trends in Oxetane Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of oxetanes, particularly highly substituted ones like [3-(propan-2-yl)oxetan-3-yl]methanol, has been a significant area of focus. rsc.org While classical methods like the Williamson etherification and the Paternò-Büchi reaction remain relevant, the development of novel and more efficient synthetic routes is a key trend. beilstein-journals.orgnih.gov
Recent innovations include:
C-H Functionalization: A groundbreaking approach involves the synthesis of oxetanes from unactivated alcohols through selective C-H functionalization. nih.govacs.org This method circumvents the need for pre-functionalized starting materials, offering a more direct and atom-economical route to these heterocycles. acs.orgresearchgate.net
Photocatalysis: Visible-light-mediated Paternò-Büchi reactions are emerging as a milder alternative to traditional UV-light-induced cycloadditions. beilstein-journals.orgnih.gov These methods often provide better selectivity and are compatible with a wider range of functional groups. organic-chemistry.org
Flow Chemistry: The use of microflow photoreactor systems has been shown to improve the efficiency and scalability of photochemical oxetane (B1205548) synthesis, such as the Paternò-Büchi reaction. acs.org
Catalytic Ring Expansions: Novel catalytic methods for the ring expansion of epoxides to oxetanes, for instance using sulfur ylides or copper catalysts with difluorocarbene species, are providing access to previously difficult-to-synthesize fluorinated oxetanes. illinois.edunews-medical.net
Gold-Catalyzed Cyclizations: Gold-catalyzed reactions of propargylic alcohols have been developed for the one-step synthesis of oxetan-3-ones, which are valuable precursors for other functionalized oxetanes. nih.gov
These advancements are making the synthesis of complex oxetanes more practical and accessible, paving the way for their broader application. magtech.com.cn
Advancements in Asymmetric and Stereocontrolled Oxetane Synthesis
The synthesis of enantiomerically pure oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks. nsf.govnih.gov Significant progress is being made in the development of asymmetric and stereocontrolled synthetic methods.
Key areas of advancement include:
Catalytic Asymmetric Desymmetrization: Chiral Brønsted acids and other organocatalysts are being employed for the asymmetric desymmetrization of prochiral oxetanes. nsf.govnih.govorganic-chemistry.org This strategy allows for the efficient creation of chiral centers with high enantioselectivity. nsf.govnih.gov
Enantioselective Paternò-Büchi Reaction: While challenging, efforts are ongoing to develop highly enantioselective versions of the Paternò-Büchi reaction to produce chiral oxetanes directly from prochiral starting materials. beilstein-journals.org
Use of Chiral Auxiliaries: The use of readily available chiral auxiliaries, such as tert-butylsulfinamide, has proven effective in guiding the stereochemical outcome of oxetane synthesis. organic-chemistry.org
Stereocontrolled Cyclizations: Methodologies that allow for the stereocontrolled synthesis of substituted oxetanes from 1,3-diols with high diastereoselectivity are being refined. acs.org
These advancements are critical for accessing specific stereoisomers of oxetane-containing molecules for biological evaluation and other applications where stereochemistry is paramount. researchgate.netresearchgate.net
Further Integration of Green Chemistry Principles for Sustainable Processes
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. ontosight.ai In the context of oxetane synthesis, this translates to the development of more sustainable and environmentally friendly processes.
Emerging green chemistry trends in oxetane synthesis include:
Use of Renewable Resources: Researchers are exploring the use of starting materials derived from renewable resources, such as sugars, for the synthesis of enantioenriched oxetanes. acs.orgillinois.edu
Catalytic Processes: The shift from stoichiometric reagents to catalytic methods reduces waste generation and improves atom economy. ontosight.ai
Energy Efficiency: The development of reactions that proceed under milder conditions, such as visible-light photocatalysis instead of high-energy UV radiation, contributes to energy savings. beilstein-journals.orgnih.gov
Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with greener alternatives.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is being investigated for the enantioselective formation of chiral oxetanes, offering a highly efficient and environmentally benign synthetic route. researchgate.net
The integration of these principles is crucial for the long-term sustainability of oxetane production and utilization. ontosight.ai
Computational Chemistry-Guided Discovery and Optimization of Oxetane Reactions
Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes. researchgate.net In oxetane chemistry, computational studies are playing a vital role in the discovery and optimization of new reactions.
Applications of computational chemistry in this field include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to study the mechanisms of reactions such as the asymmetric desymmetrization of oxetanes, providing insights into the origins of stereoselectivity. nsf.govnih.gov
Reaction Prediction: Computational models can help predict the feasibility and outcome of new synthetic strategies, guiding experimental efforts. mdpi.com
Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for oxetane synthesis.
Understanding Physicochemical Properties: Computational studies help to understand how the oxetane ring influences the conformational preferences and physicochemical properties of molecules, which is particularly important in drug design. acs.org
The synergy between computational and experimental chemistry is expected to accelerate the pace of innovation in the field of oxetane synthesis and application.
Exploration of New and Diverse Applications in Organic Synthesis and Functional Materials
The unique chemical and physical properties of oxetanes make them attractive building blocks for a wide range of applications. acs.orgontosight.ai While their use in medicinal chemistry as replacements for gem-dimethyl and carbonyl groups is well-established, new and diverse applications are continuously being explored. nih.govbeilstein-journals.org
Emerging application areas include:
Organic Synthesis: The inherent ring strain of oxetanes makes them versatile intermediates for the synthesis of other heterocyclic systems through ring-opening and ring-expansion reactions. beilstein-journals.orgacs.org They can be used to construct larger rings like tetrahydrofurans and other complex molecular architectures. nih.gov
Functional Materials: Oxetane-containing monomers are being investigated for the development of advanced functional materials such as liquid crystalline elastomers and networks. rsc.orgtue.nl These materials exhibit interesting properties for applications in soft robotics, responsive surfaces, and photonics. rsc.orgtue.nl
Photo-curable Polymers: The cationic ring-opening polymerization of oxetanes can be initiated by light, making them suitable for applications in photo-curing systems, such as coatings, adhesives, and 3D printing. radtech.org
The continued exploration of the reactivity and properties of oxetanes is expected to uncover even more novel applications in the future, further solidifying their importance in both academic research and industrial settings.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97720-51-9 | synblock.comachmem.combldpharm.combldpharm.com |
| Molecular Formula | C7H14O2 | synblock.comachmem.com |
| Molecular Weight | 130.18 g/mol | synblock.comachmem.com |
| IUPAC Name | This compound | |
| SMILES | CC(C)C1(COC1)CO | achmem.com |
| InChI Key | FMUFFUZPAMYTLG-UHFFFAOYSA-N |
Table 2: General Comparison of Oxetane Properties with Other Cyclic Ethers
| Property | Oxetane | Tetrahydrofuran (B95107) (THF) | Dioxane |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain | High | Low | Low |
| Boiling Point (°C) | 48 | 66 | 101 |
| H-bond Acceptor Ability | Strong | Moderate | Moderate |
| Reactivity towards Nucleophiles | High | Low | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-(Propan-2-yl)oxetan-3-yl]methanol, and how do reaction conditions influence product purity?
- Answer : The compound is typically synthesized via oxetane ring formation followed by functionalization. Key steps include:
- Oxetane construction : Cyclization of diols or epoxides under acidic/basic conditions.
- Functional group introduction : Hydroxymethyl and isopropyl groups are added via nucleophilic substitution or coupling reactions.
- Reagent optimization : Tert-butyldiphenylsilyl chloride is often used for hydroxyl protection (e.g., in related oxetane derivatives) to prevent side reactions .
- Purification : Column chromatography with solvents like methylene chloride/methanol mixtures (97.5:2.5) effectively isolates the product .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : A combination of techniques ensures structural validation:
- NMR : H and C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for ring protons) and hydroxymethyl group (δ ~3.6 ppm) .
- FT-IR : Peaks at ~3200–3600 cm (O–H stretch) and ~1100 cm (C–O–C oxetane) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO) .
Q. How can researchers screen the biological activity of this compound?
- Answer : Standard assays include:
- Enzyme inhibition : Kinetic studies using fluorogenic substrates to measure IC values.
- Cellular assays : Cytotoxicity profiling (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation).
- Protein interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Advanced Research Questions
Q. How can computational tools like Multiwfn and DFT elucidate the electronic properties of this compound?
- Answer :
- Electrostatic potential (ESP) mapping : Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic regions, critical for predicting reactivity (e.g., oxidation sites) .
- DFT simulations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (~5 eV for similar oxetanes), indicating stability against electrophilic attack .
- Noncovalent interaction (NCI) analysis : Reveals weak interactions (e.g., van der Waals forces) influencing crystal packing .
Q. What strategies resolve contradictions in crystallographic data for oxetane derivatives?
- Answer :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in the oxetane ring or hydroxymethyl group. Twinning parameters may require adjustment in SHELXPRO for macromolecular complexes .
- Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R values < 5% for reliable datasets .
Q. How do steric and electronic effects govern regioselectivity in electrophilic substitution reactions of this compound?
- Answer :
- Steric hindrance : The isopropyl group directs electrophiles (e.g., NO) to the less hindered para position of the oxetane-attached phenyl ring.
- Electronic effects : Electron-donating hydroxymethyl groups activate the oxetane ring for ring-opening reactions (e.g., acid-catalyzed hydrolysis to diols) .
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (meta-substitution), while higher temperatures favor thermodynamic (para-) products .
Q. What advanced techniques validate noncovalent interactions in ligand-protein binding studies involving this compound?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, with scoring functions (e.g., Glide XP) prioritizing hydrogen bonds between the hydroxymethyl group and catalytic residues .
- Quantum mechanics/molecular mechanics (QM/MM) : Models charge transfer during enzyme inhibition (e.g., oxetane ring distortion in active sites) .
- Cryo-EM : Resolves conformational changes in target proteins at near-atomic resolution (~3.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
